molecular formula C18H13FN2O4S B2575435 ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207026-24-1

ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2575435
CAS No.: 1207026-24-1
M. Wt: 372.37
InChI Key: PSNGNBWGHDSRLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a benzothiazine-based derivative with the molecular formula C18H13FN2O4S and a molecular weight of 372.37. This compound has shown potential in various fields of research and industry due to its unique chemical structure and properties.

Chemical Reactions Analysis

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can be compared with other benzothiazine-based derivatives. Similar compounds include:

  • Ethyl 4-(2-cyano-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
  • Ethyl 4-(2-cyano-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

These compounds share a similar core structure but differ in the substituents attached to the benzothiazine ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 4-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-3-6-14(7-4-12)21-11-15(10-20)26(23,24)17-8-5-13(19)9-16(17)21/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGNBWGHDSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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